molecular formula C17H20N2O2S B2933308 1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE CAS No. 670272-22-7

1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE

Cat. No.: B2933308
CAS No.: 670272-22-7
M. Wt: 316.42
InChI Key: LJVZJWNZUXDPQW-UHFFFAOYSA-N
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Description

1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE is an organic compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a piperazine ring substituted with a phenyl group and a 3-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE typically involves the reaction of 3-methylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring can yield nitro derivatives, while nucleophilic substitution can produce various sulfonamide derivatives.

Scientific Research Applications

1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential activity as central nervous system agents.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a tool in biological research to study the interactions of sulfonyl piperazines with various biological targets.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, influencing their function and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE: Similar structure but with a different position of the methyl group on the benzene ring.

    1-(3-CHLOROBENZENESULFONYL)-4-PHENYLPIPERAZINE: Similar structure with a chlorine substituent instead of a methyl group.

    1-(3-METHYLBENZENESULFONYL)-4-METHYLPIPERAZINE: Similar structure with a methyl group on the piperazine ring.

Uniqueness

1-(3-METHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE is unique due to the specific positioning of the methyl group on the benzene ring and the phenyl substitution on the piperazine ring

Properties

IUPAC Name

1-(3-methylphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-15-6-5-9-17(14-15)22(20,21)19-12-10-18(11-13-19)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVZJWNZUXDPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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